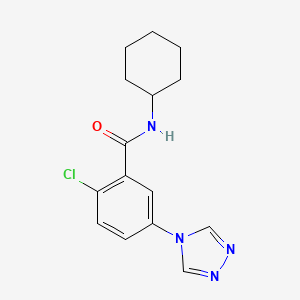![molecular formula C11H10N8O2S B5773913 5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5773913.png)
5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1-(4-methylphenyl)-1H-tetrazole, commonly known as MNTT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNTT is a tetrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of MNTT is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes, such as DNA synthesis and cell division. MNTT has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the regulation of cell growth and development.
Biochemical and Physiological Effects:
MNTT has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the modulation of key enzymes involved in cellular processes. MNTT has also been shown to have antioxidant and anti-inflammatory properties, which may be important for the prevention and treatment of various diseases.
実験室実験の利点と制限
MNTT has several advantages for laboratory experiments, including its high purity and stability, its ease of synthesis, and its potential for use in various fields. However, there are also limitations to the use of MNTT in laboratory experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are many potential future directions for the study of MNTT, including the development of new synthetic methods, the optimization of its use in various fields, and the exploration of its potential applications in medicine, materials science, and analytical chemistry. Further studies are needed to fully understand the mechanism of action of MNTT and its potential advantages and limitations for laboratory experiments.
合成法
MNTT has been synthesized through various methods, including the reaction of 4-methylphenylhydrazine with 5-mercapto-1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. Another method involves the reaction of 5-mercapto-1-methyl-3-nitro-1H-1,2,4-triazole with 4-methylphenylisocyanate in the presence of a base. The synthesis of MNTT has been optimized to produce high yields and purity.
科学的研究の応用
MNTT has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MNTT has been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, MNTT has been studied for its potential use in the development of new materials, such as polymers and nanoparticles. In analytical chemistry, MNTT has been studied as a reagent for the detection of various analytes, including metal ions and amino acids.
特性
IUPAC Name |
5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8O2S/c1-7-3-5-8(6-4-7)18-11(13-15-16-18)22-10-12-9(19(20)21)14-17(10)2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSDNEDDGTYOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC3=NC(=NN3C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-1-(benzylthio)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B5773852.png)

![N-(4-chlorophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773861.png)
![1-(4-methoxyphenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5773868.png)


![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-cyclohexylpropanamide](/img/structure/B5773914.png)

![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)
